molecular formula C16H19N5O2S B6476467 1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide CAS No. 2640977-36-0

1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide

Cat. No. B6476467
CAS RN: 2640977-36-0
M. Wt: 345.4 g/mol
InChI Key: GHKYCAGIWCGTOG-UHFFFAOYSA-N
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Description

The compound “1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Molecular Structure Analysis

The molecular structure of pyrazole compounds can be verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . The specific molecular structure of “1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide” is not provided in the retrieved sources.

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been shown to target enzymes like succinate dehydrogenase (sdh) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways.

Mode of Action

It’s suggested that similar compounds form strong hydrogen bonds with their targets . This interaction can inhibit the normal function of the target enzyme, leading to the therapeutic effects of the compound.

Biochemical Pathways

For instance, some compounds have demonstrated antitubercular activity against Mycobacterium tuberculosis , suggesting they may interfere with the biochemical pathways this bacterium uses for survival and replication.

Result of Action

Similar compounds have shown potent activity against certain strains of bacteria and parasites , suggesting that they may lead to the death or inhibition of these organisms.

properties

IUPAC Name

1-methyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-20-12-15(11-18-20)24(22,23)19-10-7-13-3-5-14(6-4-13)16-8-9-17-21(16)2/h3-6,8-9,11-12,19H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKYCAGIWCGTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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